molecular formula C10H14ClNO2 B2870090 2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride CAS No. 2197056-93-0

2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride

Cat. No.: B2870090
CAS No.: 2197056-93-0
M. Wt: 215.68
InChI Key: AOUFIEGZCSQXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an isopropyl group attached to the pyridine ring and an acetic acid moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-isopropylpyridine.

    Acetylation: The 5-isopropylpyridine undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2-(5-isopropylpyridin-2-yl)acetic acid.

    Hydrochloride Formation: The final step involves the conversion of 2-(5-isopropylpyridin-2-yl)acetic acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride
  • 2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride
  • 2-(5-Propylpyridin-2-yl)acetic acid hydrochloride

Uniqueness

2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

2-(5-propan-2-ylpyridin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(2)8-3-4-9(11-6-8)5-10(12)13;/h3-4,6-7H,5H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUFIEGZCSQXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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